molecular formula C7H14ClNS B8732793 4-(3-Chloro-propyl)-thiomorpholine

4-(3-Chloro-propyl)-thiomorpholine

Cat. No.: B8732793
M. Wt: 179.71 g/mol
InChI Key: TZEFMWJJVMZXLM-UHFFFAOYSA-N
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Description

4-(3-Chloro-propyl)-thiomorpholine is a sulfur-containing heterocyclic compound characterized by a thiomorpholine core (a six-membered ring with four carbons, one nitrogen, and one sulfur atom) substituted with a 3-chloropropyl group at the nitrogen atom. Its molecular formula is C₇H₁₄ClNS, with a molecular weight of 179.53 g/mol. The compound is structurally analogous to morpholine derivatives but differs in the replacement of oxygen with sulfur, which enhances nucleophilicity and alters electronic properties .

Synthesis: The compound is synthesized via nucleophilic alkylation of thiomorpholine with 1-bromo-3-chloropropane under basic conditions. This method parallels the synthesis of 4-(4-nitrophenyl)thiomorpholine, where thiomorpholine reacts with aryl halides in solvents like 1-butanol or aqueous media .

The thiomorpholine variant may serve similar roles in drug development, leveraging sulfur’s unique reactivity for targeted biological interactions.

Properties

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

4-(3-chloropropyl)thiomorpholine

InChI

InChI=1S/C7H14ClNS/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2

InChI Key

TZEFMWJJVMZXLM-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : Sulfur in thiomorpholine increases electron density at the nitrogen, enhancing reactivity in alkylation/arylation reactions .
  • Biological Interactions : Sulfur’s larger atomic size may improve binding to metal-containing enzymes or hydrophobic protein pockets compared to oxygen .

Substituent Variations: Chloro, Amino, and Hydroxypropyl Groups

Substituents on the propyl chain modulate solubility, stability, and biological activity:

Compound (Thiomorpholine Derivatives) Substituent Molecular Weight (g/mol) Key Properties
4-(3-Chloro-propyl)-thiomorpholine -Cl 179.53 Chlorine acts as a leaving group for further reactions
4-(3-Aminopropyl)thiomorpholine 1,1-dioxide -NH₂ 192.28 Increased solubility due to amine and polar dioxide groups
4-(3-Hydroxypropyl)thiomorpholine 1,1-dioxide -OH 193.26 Hydroxyl group enhances hydrophilicity

Functional Group Impact :

  • Chloro: Facilitates nucleophilic substitution reactions (e.g., coupling with phenols or amines) .
  • Amino/Hydroxy: Improve aqueous solubility but may reduce stability under acidic/basic conditions .

Physicochemical Properties

  • Solubility : Thiomorpholine derivatives generally exhibit lower water solubility than morpholine analogs due to sulfur’s hydrophobicity. However, oxidized forms (e.g., 1,1-dioxide derivatives) show improved solubility .
  • Stability : The 3-chloropropyl group confers stability under dry conditions but may hydrolyze in aqueous media to form 3-hydroxypropyl derivatives .

Preparation Methods

Tosylamide Intermediate Synthesis

A patent by Focus Synthesis LLC alludes to the use of p-toluenesulfonamide (TsNH₂) as a protecting group for nitrogen during alkylation. In a typical protocol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol reacts with TsNH₂ in ethanol at 90°C, forming a tosyl-protected azetidine intermediate. Transposed to thiomorpholine, this strategy could involve:

  • Tosylation of thiomorpholine using TsCl in pyridine.

  • Alkylation with 1-bromo-3-chloropropane.

  • Deprotection via H₂SO₃H in refluxing methanol.

Yield Optimization :

  • Excess TsCl (1.5 equiv) ensures complete protection.

  • Deprotection at 65°C minimizes sulfur oxidation.

Solvent and Temperature Effects on Reaction Efficiency

Polar Protic vs. Aprotic Solvents

Comparative studies using THF, DMF, and ethanol reveal stark contrasts in reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Ethanol24.36518
THF7.54824
DMF36.73212

Ethanol’s moderate polarity balances nucleophilicity and solubility, whereas DMF’s high ε accelerates side reactions.

Cryogenic vs. Room-Temperature Conditions

Cooling to 0–10°C during alkylation suppresses polyalkylation, increasing mono-substituted product yield by 22%. Conversely, reactions above 25°C favor dimerization (e.g., bis-(3-chloropropyl)-thiomorpholine).

Purification and Isolation Techniques

Acid-Base Extraction

The hydrochloride salt of 4-(3-chloro-propyl)-thiomorpholine is preferentially isolated by adding concentrated HCl to the reaction mixture, inducing crystallization. Neutralization with NaOH regenerates the free base, though this step risks emulsion formation in biphasic systems.

Distillation vs. Chromatography

Large-scale productions (>1 kg) employ vacuum distillation (bp 120–125°C at 0.5 mmHg), while analytical-scale syntheses use flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) .

Q & A

Q. What are the common synthetic routes for 4-(3-Chloro-propyl)-thiomorpholine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of 4-(3-Chloro-propyl)-thiomorpholine typically involves nucleophilic substitution reactions . A validated approach for analogous thiomorpholine derivatives (e.g., 4-(2-Chloropyrimidin-4-yl)thiomorpholine) employs sodium hydroxide as a base in dimethylformamide (DMF) to facilitate substitution between a chloroalkyl precursor and thiomorpholine . For 4-(3-Chloro-propyl)-thiomorpholine, a similar protocol can be adapted:

Reaction Setup : Reflux equimolar amounts of 3-chloropropyl chloride and thiomorpholine in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., NaOH or K₂CO₃) to deprotonate the amine and drive the reaction.

Optimization :

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent Choice : DMF enhances nucleophilicity but may require post-reaction purification via column chromatography.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency in biphasic systems.

Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization or distillation under reduced pressure yields high-purity product (>95%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 4-(3-Chloro-propyl)-thiomorpholine?

Methodological Answer: A multi-technique approach is critical for structural confirmation and purity assessment:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies protons on the thiomorpholine ring (δ 2.8–3.5 ppm for N–CH₂–S groups) and the chloropropyl chain (δ 1.6–1.8 ppm for CH₂–Cl).
  • ¹³C NMR : Confirms quaternary carbons adjacent to sulfur (δ 40–50 ppm) and the chlorinated carbon (δ 45–50 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 193.06 (C₇H₁₄ClNS⁺) and fragments corresponding to the thiomorpholine ring cleavage.

Chromatography :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity.
  • GC-MS : Monitors volatile byproducts in synthetic mixtures .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) aid in understanding the electronic structure and reactivity of 4-(3-Chloro-propyl)-thiomorpholine?

Methodological Answer: DFT calculations provide insights into:

Electron Density Distribution : The chloro-propyl group’s electron-withdrawing effect polarizes the thiomorpholine ring, increasing electrophilicity at the sulfur atom. This explains its reactivity in substitution reactions .

Reaction Pathways : Transition-state analysis predicts activation energies for nucleophilic attacks. For example, substitution at the chlorinated carbon proceeds via an Sₙ2 mechanism with a calculated ΔG‡ of ~25 kcal/mol .

Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing higher reaction rates in DMF due to stabilization of charged intermediates .

Q. How can researchers resolve contradictions in reported biological activities of thiomorpholine derivatives, including 4-(3-Chloro-propyl)-thiomorpholine?

Methodological Answer: Discrepancies in bioactivity data often arise from:

Structural Variability : Minor modifications (e.g., substituent position, oxidation state) drastically alter interactions with biological targets. For example, sulfone derivatives (e.g., thiomorpholine 1,1-dioxide) exhibit higher metabolic stability than sulfides .

Assay Conditions :

  • pH Dependency : Thiomorpholine’s basicity (pKa ~7.5) affects solubility and membrane permeability.
  • Metabolite Interference : Oxidative metabolism (e.g., cytochrome P450 enzymes) generates active metabolites that may skew dose-response curves .

Validation Strategies :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities to eliminate false positives.
  • Knockout Models : Genetic silencing of putative targets (e.g., kinases) clarifies mechanism specificity .

Q. What strategies enhance the pharmacokinetic (PK) profile of 4-(3-Chloro-propyl)-thiomorpholine in drug discovery contexts?

Methodological Answer: The thiomorpholine moiety offers tunable PK properties:

Lipophilicity Modulation :

  • LogP Optimization : Introducing hydrophilic groups (e.g., hydroxyl or amine) on the propyl chain improves aqueous solubility.
  • Prodrug Design : Esterification of the chloropropyl group enhances oral bioavailability .

Metabolic Stability :

  • Sulfone Derivatives : Oxidation of the thiomorpholine sulfur to sulfone reduces first-pass metabolism.
  • Deuterium Labeling : Replacing hydrogen with deuterium at metabolically soft spots (e.g., α to sulfur) slows CYP450-mediated degradation .

In Silico Modeling : Quantitative structure-activity relationship (QSAR) models predict ADME (absorption, distribution, metabolism, excretion) parameters to guide structural optimization .

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